MT477

Content Navigation

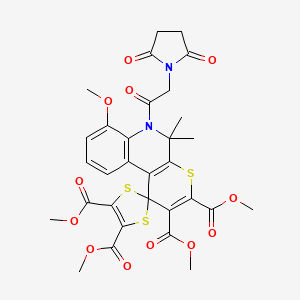

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

MT477 is a highly specialized, structurally complex thiopyrano[2,3-c]quinoline derivative primarily utilized as a potent, multi-targeted kinase inhibitor in preclinical oncology and signal transduction research [1]. Unlike simple, broad-spectrum kinase probes, MT477 features a unique spiro-dithiole architecture that confers precise modulation of protein kinase C-alpha (PKC-α), Aurora kinase A (AURKA), and the Ras/ERK1/2 signaling pathways[2]. For procurement professionals and laboratory managers, the critical selection criteria for MT477 revolve around its strict >99% HPLC purity requirement, its specific solubility profile (necessitating DMSO-based stock formulations), and its validated in vivo efficacy at low doses, such as 1 mg/kg [3]. These attributes make it an indispensable, albeit handling-sensitive, reagent for decoupling Ras-dependent and Ras-independent cellular mechanisms in non-Ras-mutated cancer models.

References

- [1] Jasinski P, et al. A novel quinoline, MT477: suppresses cell signaling through Ras molecular pathway, inhibits PKC activity, and demonstrates in vivo anti-tumor activity against human carcinoma cell lines. Invest New Drugs. 2008 Jun;26(3):223-32.

- [2] Jasinski P, et al. MT477 acts in tumor cells as an AURKA inhibitor and strongly induces NRF-2 signaling. Anticancer Res. 2011 Apr;31(4):1181-7.

- [3] Borja-Cacho D, et al. PKC-alpha inhibitor MT477 slows tumor growth with minimal toxicity in in vivo model of non-Ras-mutated cancer via induction of apoptosis. Invest New Drugs. 2011 Feb;29(1):33-40.

Substituting MT477 with generic, broad-spectrum PKC inhibitors (such as staurosporine or chelerythrine) or lower-purity quinoline derivatives fundamentally compromises assay integrity [1]. Broad-spectrum agents lack MT477’s distinct temporal control, often simultaneously suppressing multiple downstream pathways and inducing high off-target cellular toxicity, which confounds the interpretation of Ras-pathway specific data[2]. Furthermore, crude or structurally simplified quinoline analogs fail to replicate MT477’s dual-targeting capability—specifically its 77% inhibition of AURKA and potent induction of NRF-2 signaling[3]. From a procurement perspective, utilizing sub-standard purity (<99%) or structurally distinct analogs leads to inconsistent dose-dependent responses and formulation instability, ultimately resulting in irreproducible xenograft data and wasted research expenditure.

References

- [1] Jasinski P, et al. A novel quinoline, MT477: suppresses cell signaling through Ras molecular pathway, inhibits PKC activity, and demonstrates in vivo anti-tumor activity against human carcinoma cell lines. Invest New Drugs. 2008 Jun;26(3):223-32.

- [2] Borja-Cacho D, et al. PKC-alpha inhibitor MT477 slows tumor growth with minimal toxicity in in vivo model of non-Ras-mutated cancer via induction of apoptosis. Invest New Drugs. 2011 Feb;29(1):33-40.

- [3] Jasinski P, et al. MT477 acts in tumor cells as an AURKA inhibitor and strongly induces NRF-2 signaling. Anticancer Res. 2011 Apr;31(4):1181-7.

Temporal Control of Downstream Signaling Pathways

MT477 provides precise temporal control over intracellular signaling that generic PKC inhibitors fail to achieve [1]. In cultured H226 human lung carcinoma cells, MT477 specifically inhibits the activity of PKC-α and its immediate downstream targets, ERK1/2 and Akt, before exerting any measurable effect on Ras activity [1]. This sequential inhibition allows researchers to isolate specific signaling nodes, a capability not present in broad-spectrum agents that cause simultaneous pathway collapse.

| Evidence Dimension | Sequence of kinase pathway inhibition |

| Target Compound Data | Inhibits PKC-α, ERK1/2, and Akt prior to Ras modulation |

| Comparator Or Baseline | Broad-spectrum PKC inhibitors (simultaneous pathway suppression) |

| Quantified Difference | Distinct temporal separation of downstream target inhibition |

| Conditions | H226 human lung carcinoma cell assays |

Enables precise decoupling of Ras-dependent and Ras-independent signaling events in complex preclinical cancer models.

In Vivo Anti-Tumor Efficacy and Systemic Toxicity

MT477 demonstrates exceptional in vivo efficacy at low procurement volumes compared to baseline quinoline derivatives [1]. In H226 xenograft murine models, continuous intraperitoneal administration of MT477 at a dose of just 1 mg/kg resulted in a 62.1 ± 15.3% reduction in tumor size compared to untreated controls[1]. Crucially, blood serum chemistry analysis revealed minimal systemic toxicity, highlighting its superior therapeutic window for long-term preclinical studies.

| Evidence Dimension | Tumor growth inhibition |

| Target Compound Data | 62.1 ± 15.3% reduction in tumor size at 1 mg/kg |

| Comparator Or Baseline | Untreated control / Baseline quinoline derivatives |

| Quantified Difference | >60% reduction in tumor volume with minimal systemic toxicity |

| Conditions | In vivo H226 xenograft murine model (continuous IP treatment) |

Validates the compound's suitability for advanced preclinical xenograft studies requiring high efficacy and low off-target toxicity.

Dual Kinase Inhibition Profile (AURKA and MAPK14)

Beyond its primary role as a PKC-α inhibitor, MT477 exhibits a highly specific multi-kinase inhibition profile[1]. Comprehensive kinase assays utilizing a 234-kinase panel demonstrated that MT477 inhibits Aurora kinase A (AURKA) by 77 ± 1%, MAPK14 by 104 ± 2%, and AMPK A2/B1/G1 by 89% [1]. This dual-targeting capability, coupled with strong induction of NRF-2 signaling, differentiates MT477 from standard single-target probes like Go6976.

| Evidence Dimension | Multi-kinase inhibition profile |

| Target Compound Data | 77 ± 1% inhibition of AURKA; 104 ± 2% for MAPK14 |

| Comparator Or Baseline | Standard single-target PKC inhibitors |

| Quantified Difference | Significant, quantifiable off-target/dual-target engagement (AURKA, MAPK14, AMPK) |

| Conditions | In vitro kinase inhibition assay (234 kinases/phosphatases panel) |

Provides a single-molecule procurement solution for studies investigating the intersection of PKC-α, AURKA, and NRF-2 signaling pathways.

Purity-Dependent Reproducibility and Assay Usability

The procurement of MT477 at >99% HPLC purity is critical for maintaining assay reproducibility . High-purity MT477 guarantees a consistent, dose-dependent (0.006 to 0.2 mM) inhibitory effect on cellular proliferation across multiple cancer cell lines, yielding strict IC50 values ranging from 0.013 to 0.051 mM [1]. Utilizing lower purity (<95%) crude mixtures introduces synthesis byproducts that can trigger non-specific poly-caspase-dependent apoptosis, skewing these IC50 values and invalidating the resulting data.

| Evidence Dimension | Assay reproducibility and IC50 consistency |

| Target Compound Data | >99% HPLC purity required for consistent IC50 (0.013 - 0.051 mM) |

| Comparator Or Baseline | Crude/lower-purity quinoline derivatives (<95%) |

| Quantified Difference | Elimination of non-specific apoptotic artifacts caused by impurities |

| Conditions | In vitro proliferation assays across 6 cancer cell lines |

Ensures reliable, dose-dependent data generation without confounding toxicity from synthesis byproducts.

Formulation Compatibility and Storage Stability

MT477’s complex spiro-dithiole-thiopyrano structure necessitates stringent formulation and storage protocols to prevent API degradation . While stable for short-term handling at 0-4°C, long-term stability requires storage at -20°C in a dry, dark environment . For assay formulation, MT477 must be initially dissolved in DMSO to create a stable stock solution; direct formulation in aqueous buffers without a DMSO carrier leads to rapid precipitation and loss of quantifiable target engagement.

| Evidence Dimension | Formulation stability and solvent compatibility |

| Target Compound Data | Stable at -20°C; requires DMSO for primary stock formulation |

| Comparator Or Baseline | Direct aqueous-only formulation attempts |

| Quantified Difference | Prevention of compound precipitation and degradation |

| Conditions | Standard laboratory storage and assay preparation workflows |

Prevents costly degradation of the active compound and ensures accurate, soluble dosing in sensitive cell-based assays.

Preclinical Xenograft Modeling of Non-Ras-Mutated Cancers

Due to its ability to inhibit PKC-α and its downstream targets before affecting Ras activity, MT477 is the preferred procurement choice for in vivo xenograft models of non-Ras-mutated cancers [1]. Its high efficacy at low doses (1 mg/kg) and minimal systemic toxicity make it ideal for continuous intraperitoneal treatment schedules [1].

Multi-Kinase Pathway Interrogation (PKC-α and AURKA)

MT477 is highly suited for complex signal transduction studies requiring simultaneous modulation of multiple pathways [2]. Its validated ability to inhibit both PKC-α and AURKA (77% inhibition), while strongly inducing NRF-2 signaling, allows researchers to use a single, well-characterized probe instead of a cocktail of individual inhibitors [2].

High-Throughput Kinase Profiling and Epigenetic Assays

Procured at >99% HPLC purity, MT477 is an excellent benchmark compound for high-throughput in vitro proliferation and kinase profiling assays [3]. Its consistent, dose-dependent inhibitory profile (IC50 range of 0.013 to 0.051 mM) across multiple cell lines ensures reliable, reproducible data free from the artifacts common to crude quinoline mixtures [3].

Development of Standardized DMSO-Based Assay Formulations

Because of its specific solubility requirements, MT477 serves as a rigorous standard for developing and validating DMSO-based stock formulations for complex spiro-compounds . Its predictable stability at -20°C and requirement for careful aqueous titration make it a valuable reference material for optimizing laboratory handling and formulation workflows.

References

- [1] Borja-Cacho D, et al. PKC-alpha inhibitor MT477 slows tumor growth with minimal toxicity in in vivo model of non-Ras-mutated cancer via induction of apoptosis. Invest New Drugs. 2011 Feb;29(1):33-40.

- [2] Jasinski P, et al. MT477 acts in tumor cells as an AURKA inhibitor and strongly induces NRF-2 signaling. Anticancer Res. 2011 Apr;31(4):1181-7.

- [3] Jasinski P, et al. A novel quinoline, MT477: suppresses cell signaling through Ras molecular pathway, inhibits PKC activity, and demonstrates in vivo anti-tumor activity against human carcinoma cell lines. Invest New Drugs. 2008 Jun;26(3):223-32.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Jasinski P, Zwolak P, Terai K, Vogel RI, Borja-Cacho D, Dudek AZ. MT477 acts in tumor cells as an AURKA inhibitor and strongly induces NRF-2 signaling. Anticancer Res. 2011 Apr;31(4):1181-7. PubMed PMID: 21508363.

3: Jasinski P, Zwolak P, Terai K, Borja-Cacho D, Dudek AZ. PKC-alpha inhibitor MT477 slows tumor growth with minimal toxicity in in vivo model of non-Ras-mutated cancer via induction of apoptosis. Invest New Drugs. 2011 Feb;29(1):33-40. doi: 10.1007/s10637-009-9330-9. Epub 2009 Oct 1. PubMed PMID: 19795097.

4: Jasinski P, Zwolak P, Terai K, Dudek AZ. Novel Ras pathway inhibitor induces apoptosis and growth inhibition of K-ras-mutated cancer cells in vitro and in vivo. Transl Res. 2008 Nov;152(5):203-12. doi: 10.1016/j.trsl.2008.09.001. Epub 2008 Oct 11. PubMed PMID: 19010291.

5: Jasinski P, Welsh B, Galvez J, Land D, Zwolak P, Ghandi L, Terai K, Dudek AZ. A novel quinoline, MT477: suppresses cell signaling through Ras molecular pathway, inhibits PKC activity, and demonstrates in vivo anti-tumor activity against human carcinoma cell lines. Invest New Drugs. 2008 Jun;26(3):223-32. Epub 2007 Oct 24. PubMed PMID: 17957339.

Explore Compound Types